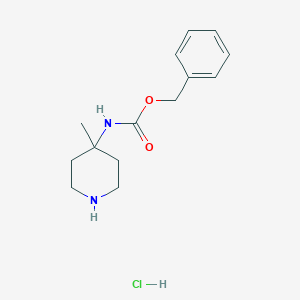

Benzyl (4-methylpiperidin-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSAOOGSGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Benzyl (4-methylpiperidin-4-yl)carbamate

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the complete structure elucidation of Benzyl (4-methylpiperidin-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction: The Significance of this compound

This compound is a molecule of interest in medicinal chemistry, often serving as a key intermediate or building block in the synthesis of more complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The carbamate linkage provides a stable, yet potentially metabolically labile, connection point for further molecular elaboration. Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent research and development activities, from hit-to-lead optimization to preclinical evaluation.

This guide will walk through a systematic and multi-faceted analytical workflow, beginning with foundational spectroscopic techniques and culminating in a definitive structural assignment.

Part 1: Foundational Spectroscopic Analysis

The initial phase of structure elucidation focuses on obtaining a comprehensive spectroscopic profile of the molecule. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H | Protons of the benzyl aromatic ring. |

| ~5.10 | Singlet | 2H | O-CH₂ -Ar | Methylene protons of the benzyl group. |

| ~4.90 | Singlet | 1H | NH | Carbamate proton. May be broad and exchangeable with D₂O. |

| ~2.80 - 2.95 | Multiplet | 2H | Piperidine H (axial, adjacent to N) | Axially oriented protons on the carbons adjacent to the carbamate nitrogen. |

| ~2.10 - 2.25 | Multiplet | 2H | Piperidine H (equatorial, adjacent to N) | Equatorially oriented protons on the carbons adjacent to the carbamate nitrogen. |

| ~1.80 - 1.95 | Multiplet | 2H | Piperidine H (axial, distant from N) | Axially oriented protons on the carbons distant from the carbamate nitrogen. |

| ~1.45 - 1.60 | Multiplet | 2H | Piperidine H (equatorial, distant from N) | Equatorially oriented protons on the carbons distant from the carbamate nitrogen. |

| ~1.30 | Singlet | 3H | CH₃ | Methyl group protons at the C4 position of the piperidine ring. |

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C =O | Carbonyl carbon of the carbamate group. |

| ~136.5 | Ar-C (quaternary) | Quaternary carbon of the benzyl aromatic ring. |

| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~66.5 | O-C H₂-Ar | Methylene carbon of the benzyl group. |

| ~52.0 | Piperidine C 4 (quaternary) | Quaternary carbon of the piperidine ring bearing the methyl and carbamate groups. |

| ~45.0 | Piperidine C 2/C6 | Carbons adjacent to the carbamate nitrogen in the piperidine ring. |

| ~35.0 | Piperidine C 3/C5 | Carbons distant from the carbamate nitrogen in the piperidine ring. |

| ~25.0 | C H₃ | Methyl carbon at the C4 position. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the benzyl group to the carbamate and the piperidine ring).

-

Data Interpretation Logic

The interpretation of the NMR data follows a logical progression:

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

For this compound (C₁₄H₂₀N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated.

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Monoisotopic Mass: 248.1525 g/mol

-

Expected [M+H]⁺: 249.1603

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

The fragmentation of this compound in the mass spectrometer will likely proceed through several characteristic pathways:

-

Loss of the benzyl group: A prominent fragment corresponding to the loss of the benzyl radical (C₇H₇•, 91 Da) or toluene (C₇H₈, 92 Da).

-

Formation of the tropylium ion: The benzyl fragment itself can rearrange to the stable tropylium ion (m/z 91).

-

Cleavage of the carbamate bond: Fragmentation at the carbamate linkage can lead to several characteristic ions.

-

Piperidine ring fragmentation: Cleavage of the piperidine ring can also occur.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Carbamate |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (Piperidine and Methyl) |

| ~1700 | C=O Stretch | Carbamate |

| ~1520 | N-H Bend | Carbamate |

| ~1250 | C-O Stretch | Carbamate |

| ~1100 | C-N Stretch | Carbamate and Piperidine |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Part 2: Definitive Structural Confirmation

While the combination of 1D and 2D NMR, HRMS, and FTIR provides strong evidence for the proposed structure, in regulated environments such as drug development, an unambiguous, three-dimensional structural confirmation is often required.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the absolute stereochemistry and solid-state conformation of a molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

The crystal structure of a related carbamate analogue of a piperidine derivative has been reported, showing that both equatorial and axial conformations of the carbamate group relative to the piperidine ring can exist in the solid state.[1]

Conclusion: A Self-Validating Approach

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The initial spectroscopic assessment provides a robust working hypothesis of the structure, which is then unequivocally confirmed by X-ray crystallography. This multi-pronged approach ensures the scientific integrity of the structural assignment, providing a solid foundation for all subsequent research and development endeavors.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023, February 1). Molecules. Retrieved from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024, June 21). ChemMedChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1966). Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

-

The X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide (the carbamate analogue of 4-DAMP methiodide). (1989, October). British Journal of Pharmacology. Retrieved from [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry. Retrieved from [Link]

-

Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2018). ResearchGate. Retrieved from [Link]

-

Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Benzyl (4-methylpiperidin-4-yl)carbamate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of Benzyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer a framework for interpreting the resulting data. This guide is intended to serve as a practical resource for researchers and drug development professionals, enabling them to navigate the complexities of solubility assessment and make informed decisions in the development of novel therapeutics.

Introduction: The Pivotal Role of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a fundamental physical property that dictates its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1][2] this compound, a versatile building block in medicinal chemistry, presents its own unique solubility challenges and opportunities. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

This guide will provide a detailed examination of the factors governing the solubility of this compound and equip the reader with the necessary tools to accurately and reliably measure this crucial parameter.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure, featuring both polar (carbamate) and non-polar (benzyl and methylpiperidine) moieties, suggests a nuanced solubility profile across a spectrum of organic solvents.

Key Molecular Features Influencing Solubility:

-

Carbamate Group: The presence of the carbamate functional group (-NHCOO-) allows for hydrogen bonding, contributing to solubility in polar protic solvents. The resonance within the carbamate moiety also influences its polarity.[4][5]

-

Benzyl Group: The aromatic benzyl group introduces a significant non-polar character, favoring solubility in solvents with lower polarity.

-

4-Methylpiperidin-4-yl Group: This bulky aliphatic ring further enhances the non-polar nature of the molecule.

The interplay of these structural features dictates that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent, including its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Solubility: A Practical Approach

Accurate determination of solubility requires robust and well-validated experimental methods. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[6] For higher throughput screening, kinetic solubility determination using nephelometry offers a rapid assessment of a compound's propensity to precipitate from a solution.[7][8][9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.

Experimental Protocol: Shake-Flask Method

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade): e.g., Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene, Hexane

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium can vary and should be validated by taking measurements at different time points until a consistent value is obtained.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.[3][11] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

High-Throughput Kinetic Solubility Assessment by Nephelometry

Nephelometry provides a rapid, automated method for assessing the kinetic solubility of compounds by measuring the light scattered by insoluble particles.[7][8] This technique is particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Experimental Protocol: Nephelometry

Materials:

-

This compound stock solution in a suitable organic solvent (e.g., DMSO)

-

Aqueous buffer or organic solvent of interest

-

Microplates (e.g., 96- or 384-well)

-

Microplate nephelometer

Procedure:

-

Sample Preparation: Prepare a serial dilution of the this compound stock solution in the chosen solvent directly in the microplate wells.

-

Measurement: Place the microplate in the nephelometer and measure the light scattering at each concentration. The instrument directs a laser beam through the sample, and the amount of scattered light is proportional to the amount of precipitated compound.[8]

-

Data Analysis: Plot the measured nephelometric units against the compound concentration. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Diagram of the Nephelometry Experimental Workflow:

Caption: Workflow for kinetic solubility determination using nephelometry.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective interpretation. A tabular format is highly recommended for comparing the solubility of this compound across different organic solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 5 - 10 | Sparingly Soluble |

| Dichloromethane | 3.1 | > 100 | Freely Soluble |

| Isopropyl Alcohol | 3.9 | 50 - 100 | Soluble |

| Acetonitrile | 5.8 | 30 - 50 | Soluble |

| Ethanol | 4.3 | 70 - 100 | Soluble |

| Methanol | 5.1 | > 100 | Freely Soluble |

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected solubility trend based on the principle of "like dissolves like." The compound exhibits high solubility in polar protic solvents like methanol and ethanol, and also in a chlorinated solvent like dichloromethane. This is consistent with the presence of the polar carbamate group and the overall molecular structure. The solubility is lower in less polar solvents like toluene and practically insoluble in the non-polar solvent hexane. This information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.

Conclusion: A Key Parameter for Success

The solubility of this compound in organic solvents is a critical parameter that influences multiple stages of drug development. A thorough understanding of its solubility profile, obtained through robust experimental methods, empowers researchers to optimize processes, ensure data quality, and ultimately, increase the probability of success for their drug discovery and development programs. This guide provides the theoretical foundation and practical tools necessary to confidently navigate the solubility landscape of this important pharmaceutical intermediate.

References

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). ResearchGate. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. [Link]

-

EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PubMed Central. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

-

ResearchGate. (2025). Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. bmglabtech.com [bmglabtech.com]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Mechanism of Action of Benzyl (4-methylpiperidin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of Benzyl (4-methylpiperidin-4-yl)carbamate, a key intermediate in contemporary drug discovery and organic synthesis. The document elucidates the strategic importance of the carboxybenzyl (Cbz) protecting group in masking the reactive 4-amino functionality of the 4-methylpiperidine scaffold. A detailed, field-proven synthetic protocol, adapted from established methodologies for structurally analogous compounds, is presented. The core of this guide focuses on the mechanistic underpinnings of both the protection (carbamate formation) and deprotection (hydrogenolysis) steps. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable laboratory procedures.

Introduction: The Strategic Role of this compound in Synthesis

The 4-amino-4-methylpiperidine moiety is a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical agents. Its rigid, saturated heterocyclic framework, coupled with a strategically positioned amino group, provides a valuable scaffold for probing and interacting with biological targets. However, the inherent nucleophilicity and basicity of the primary amine present a significant challenge in multi-step syntheses, often leading to undesired side reactions.

To circumvent this, the amine functionality is transiently masked with a protecting group. The carboxybenzyl (Cbz or Z) group is a venerable and highly effective choice for this purpose. This compound is the manifestation of this protective strategy, rendering the otherwise reactive amine inert to a variety of reaction conditions. This allows for chemical modifications at other positions of the molecule, with the assurance that the pivotal amino group remains unscathed. The Cbz group's utility is further underscored by its facile removal under mild conditions, typically catalytic hydrogenation, which is often orthogonal to other protecting groups.[1][2]

This guide will dissect the synthesis of this compound, explore the mechanism of its action as a protecting group, and provide detailed protocols for its formation and subsequent cleavage.

Synthesis of this compound: A Proposed Protocol

Step 1: Protection of the 4-Amino Group

The primary amine of 1-benzyl-4-methylpiperidin-4-amine is protected as a benzyl carbamate through a nucleophilic acyl substitution reaction with benzyl chloroformate.

Reaction:

Experimental Protocol:

-

To a stirred solution of 1-benzyl-4-methylpiperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base such as triethylamine (1.2 eq) or aqueous sodium carbonate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.[4][5]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl (1-benzyl-4-methylpiperidin-4-yl)carbamate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Deprotection of the Piperidine Nitrogen

The benzyl group on the piperidine nitrogen is removed via catalytic hydrogenation to yield the final product, this compound.

Reaction:

Experimental Protocol:

-

Dissolve Benzyl (1-benzyl-4-methylpiperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if required.

Mechanism of Action: The Dual Role of the Benzyl Carbamate

The efficacy of this compound in synthesis stems from the predictable and controllable nature of the Cbz protecting group. Its mechanism of action can be understood by examining its installation and removal.

Mechanism of Cbz Protection

The protection of the primary amine of 4-amino-4-methylpiperidine with benzyl chloroformate is a classic nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Mechanism of Cbz protection of a primary amine.

Mechanism of Cbz Deprotection by Catalytic Hydrogenation

The removal of the Cbz group is most commonly achieved by catalytic hydrogenation.[6][7] This process involves the cleavage of the benzylic carbon-oxygen bond. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is adsorbed. The benzyl carbamate also adsorbs onto the catalyst surface, facilitating the hydrogenolysis of the C-O bond. The reaction produces the deprotected amine, toluene, and carbon dioxide.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenation.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene in the presence of a palladium catalyst.[6][8] This method can be advantageous in laboratories not equipped for handling hydrogen gas.

Characterization and Analytical Data

While specific experimental data for this compound is not available in the cited literature, the expected analytical data can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a solid with a distinct melting point |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Benzyl CH₂ | ~5.1 | ~67 |

| Aromatic CH | ~7.3-7.4 | ~128-136 |

| Piperidine CH₂ (axial & equatorial) | ~1.4-1.8, ~2.8-3.2 | ~30-50 |

| Piperidine CH₃ | ~1.2 | ~20 |

| Carbamate C=O | - | ~156 |

| Piperidine C-N | - | ~50 |

| Piperidine C-CH₃ | - | ~35 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion and Future Perspectives

This compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The carboxybenzyl protecting group provides a reliable and reversible method for masking the reactivity of the 4-amino group on the 4-methylpiperidine scaffold. The synthetic route, while not explicitly detailed in the literature for this specific compound, can be confidently executed based on established protocols for similar structures. The mechanisms of protection and deprotection are well-understood, offering chemists a predictable and powerful tool in their synthetic endeavors. Future work in this area may focus on the development of even milder and more selective deprotection methods, potentially exploring enzymatic or photolytic cleavage to further enhance the orthogonality of the Cbz group in increasingly complex synthetic challenges.

References

-

Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]

- Gowda, D. C., & Mahesh, B. (2002). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 41B(3), 504-507.

-

Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2024). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

-

Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved January 25, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines.

-

Turner, G. L. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

-

ACS Publications. (2001). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 3(4), 310-312. [Link]

-

YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules, 27(19), 6535. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved January 25, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 25, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. Retrieved January 25, 2026, from [Link]

-

SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved January 25, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Chloroformate [commonorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Application of Benzyl (4-methylpiperidin-4-yl)carbamate in Modern Medicinal Chemistry

Introduction: The Privileged Piperidine Scaffold and the Role of Benzyl (4-methylpiperidin-4-yl)carbamate

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for precise interactions with biological targets. Within this important class of building blocks, this compound emerges as a highly versatile and strategically important intermediate. Its structure combines a piperidine core, a quaternary carbon center at the 4-position, and a readily cleavable benzyloxycarbonyl (Cbz) protecting group on the key amine functionality. This combination of features makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutics, particularly in the realms of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

The primary utility of this compound lies in its function as a masked form of 4-amino-4-methylpiperidine. The Cbz group provides robust protection of the primary amine during initial synthetic steps, allowing for selective modifications at other positions of the molecule. Crucially, the Cbz group can be removed under well-established and mild conditions, typically through catalytic hydrogenation, to unmask the primary amine for subsequent elaboration. This strategic deprotection is a gateway to a multitude of chemical transformations, enabling the introduction of diverse pharmacophoric elements and the construction of complex molecular architectures.

This guide will provide a detailed exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of CCR5 antagonists and its relevance in the development of other important therapeutic agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its use, and present data that underscores its importance in modern drug discovery.

Core Applications in Drug Discovery

The deprotected 4-amino-4-methylpiperidine core derived from this compound is a key structural motif in several classes of biologically active compounds. The presence of the methyl group at the 4-position can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Synthesis of C-C Chemokine Receptor 5 (CCR5) Antagonists for HIV-1 Therapy

One of the most significant applications of this building block is in the synthesis of CCR5 antagonists, a class of antiretroviral drugs that block the entry of HIV-1 into host cells. The CCR5 receptor is a GPCR that, along with CD4, serves as a co-receptor for the most common strains of HIV-1. By binding to CCR5, these antagonists induce a conformational change in the receptor that prevents its interaction with the viral envelope glycoprotein gp120, thereby inhibiting membrane fusion and viral entry.[1][2]

The 4-amino-4-methylpiperidine moiety plays a critical role in the pharmacophore of many potent CCR5 antagonists. A notable example is the synthesis of Sch-350634, a potent and bioavailable CCR5 antagonist.[3] The synthesis of this compound and its analogs highlights the strategic use of N'-Boc-4-methyl-4-aminopiperidine (the Boc-protected version of the deprotected core of our title compound) as a key building block.[3]

The general synthetic strategy involves the deprotection of this compound to yield 4-amino-4-methylpiperidine, which is then coupled with other fragments to construct the final antagonist. A common approach is to first protect the piperidine nitrogen with a Boc group before Cbz removal to allow for selective reactions.

Caption: Synthetic workflow for CCR5 antagonists.

This protocol describes the standard procedure for the removal of the Cbz protecting group via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd).

-

Purge the reaction vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (usually via a balloon or a hydrogenation apparatus) to a pressure of 1 atm. For more challenging deprotections, higher pressures may be required.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-amino-4-methylpiperidine. This product is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis of benzyl groups.[4][5] The carbon support provides a high surface area for the reaction.

-

Solvent: Methanol and ethanol are common solvents for hydrogenation as they are polar enough to dissolve the carbamate and are inert under the reaction conditions.

-

Hydrogen Source: Hydrogen gas is the reducing agent that cleaves the benzylic C-O bond. The reaction produces toluene and the unstable carbamic acid, which spontaneously decarboxylates to the free amine and carbon dioxide.[5]

This protocol provides a general procedure for the coupling of the deprotected 4-amino-4-methylpiperidine with a suitable piperazine-containing fragment, a key step in the synthesis of compounds like Sch-350634.[3]

Materials:

-

4-Amino-4-methylpiperidine (from Protocol 1)

-

A suitable activated piperazine derivative (e.g., an acid chloride or a carboxylic acid for amide coupling)

-

Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Dissolve the piperazine carboxylic acid derivative (1.0 eq) in an anhydrous solvent like DMF.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve 4-amino-4-methylpiperidine (1.0-1.2 eq) in the same anhydrous solvent.

-

Add the solution of the amine to the activated acid mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired CCR5 antagonist precursor.

Causality Behind Experimental Choices:

-

Coupling Agents: HATU and HOBt/EDC are commonly used to form an active ester from the carboxylic acid, which is then readily attacked by the amine to form a stable amide bond.

-

Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated acid intermediate.

| Compound/Intermediate | Key Structural Feature | Role/Application | Representative IC₅₀ (CCR5 Binding) |

| This compound | Cbz-protected 4-amino-4-methylpiperidine | Versatile building block | Not Applicable |

| 4-Amino-4-methylpiperidine | Quaternary substituted piperidine | Key intermediate for CCR5 antagonists | Not Applicable |

| Sch-350634 | Piperazine-piperidine amide | Potent CCR5 antagonist | 1.1 nM[3] |

| Analogs with varied piperidine substitution | Modified piperidine core | SAR studies | Varies significantly[6] |

Relevance in the Synthesis of Kinase Inhibitors

The 4-aminopiperidine scaffold is also a valuable component in the design of various kinase inhibitors.[7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Kinase inhibitors typically bind to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway.[10]

The 4-amino-4-methylpiperidine moiety can serve as a versatile scaffold to which different pharmacophoric groups can be attached. The amino group can act as a key hydrogen bond donor or acceptor, or as a point of attachment for larger substituents that can occupy specific pockets within the kinase active site. The methyl group can provide beneficial steric interactions or improve metabolic stability.

Caption: Synthesis of a generic kinase inhibitor.

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the deprotected amine, a common method for introducing aryl groups in kinase inhibitor synthesis.

Materials:

-

4-Amino-4-methylpiperidine (with the piperidine nitrogen protected, e.g., with a Boc group)

-

Aryl halide (Ar-X, where X = Br, I, or OTf)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction vessel, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the aryl halide (1.0 eq) and the protected 4-amino-4-methylpiperidine (1.2 eq).

-

Add the anhydrous, deoxygenated solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere.

Structure-Activity Relationship (SAR) Insights

The 4-methyl-4-aminopiperidine moiety offers several advantages in drug design, and understanding its impact on biological activity is crucial for optimization.

-

Conformational Rigidity: The quaternary carbon at the 4-position restricts the conformational flexibility of the piperidine ring, which can lead to a more favorable entropic profile upon binding to the target protein.

-

Improved Potency: In the context of CCR5 antagonists, the methyl group can occupy a small hydrophobic pocket in the receptor, leading to enhanced binding affinity and potency.[11]

-

Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the piperidine ring, leading to improved pharmacokinetic properties such as a longer half-life.

-

Modulation of Basicity: The electronic effect of the methyl group can subtly influence the basicity of the 4-amino group, which can be important for optimizing interactions with the target and for controlling physicochemical properties like solubility and cell permeability.

| Modification on 4-aminopiperidine core | General Effect on Activity | Rationale |

| Introduction of 4-methyl group | Often increases potency | Fills a small hydrophobic pocket in the target, restricts conformation. |

| Variation of N-substituent on 4-amino group | Critical for potency and selectivity | The N-substituent is often a key pharmacophoric element that interacts with the target. |

| Stereochemistry at other positions | Can have a profound effect on activity | Chiral centers can lead to enantiomers with significantly different biological activities. |

Conclusion and Future Perspectives

This compound is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its ability to provide a masked form of the valuable 4-amino-4-methylpiperidine building block has enabled the efficient synthesis of complex and potent therapeutic agents. The applications in the development of CCR5 antagonists for HIV-1 therapy are particularly noteworthy, showcasing how a well-designed building block can be instrumental in the creation of life-saving medicines.

As our understanding of disease biology continues to grow, the demand for novel, structurally diverse small molecules will only increase. Versatile and strategically designed intermediates like this compound will undoubtedly continue to play a pivotal role in the arsenal of medicinal chemists, facilitating the rapid and efficient exploration of chemical space and ultimately contributing to the development of the next generation of innovative therapies. The principles of its application—strategic protection, controlled deprotection, and subsequent elaboration—are fundamental concepts that will continue to guide the art and science of medicinal chemistry for years to come.

References

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405–2408. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Bhullar, K. S., et al. (2018). Kinase Inhibitors: A New Era of Targeted Cancer Therapy. International Journal of Molecular Sciences, 19(11), 3571. [Link]

-

Buscemi, S., et al. (2018). The CCR5 receptor in cancer. Expert Opinion on Therapeutic Targets, 22(10), 847-858. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Del Rio, A., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114758. [Link]

- Teva Pharmaceutical Industries Ltd. (2016).

-

Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2249. [Link]

-

Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537. [Link]

-

Stupple, P. A., et al. (2005). Tropane-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(24), 5462–5466. [Link]

- An, L. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.

-

Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(1), 340-352. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

QIAGEN. (n.d.). CCR5 Signaling in Macrophages. [Link]

-

Wodka, D., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2249–2252. [Link]

-

Jiao, X., et al. (2019). The G Protein Coupled Receptor CCR5 in Cancer. Frontiers in Immunology, 10, 115. [Link]

- Zhang, H. (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN111825557A.

-

Wikipedia. (n.d.). CCR5 receptor antagonist. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Kulmhofer, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 861. [Link]

- Dipharma Francis S.r.l. (2019). Method for the preparation of pimavanserin base. WO2019207494A1.

-

Wu, H., et al. (2020). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 12(9), 2697. [Link]

-

Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Portevin, B., et al. (2001). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Journal of Fluorine Chemistry, 107(2), 229-234. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Bioorganic Chemistry, 128, 106096. [Link]

-

Arora, A., & Scholar, R. (2016). Inhibition of RTKs Pathway in Cancer Cell Treatment. Journal of Pharmacology and Toxicology Studies, 4(1), 1-4. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Palani, A., et al. (2001). Synthesis and SAR of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

GenScript. (n.d.). Homo sapiens (human) Signaling by GPCR (provided by Reactome). [Link]

-

Kulmhofer, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100228. [Link]

-

Al-Salahi, R., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(7), 967. [Link]

-

ChEMBL. (n.d.). Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t.... [Link]

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1833–1843. [Link]

-

Salla, R. K., et al. (2022). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. [Link]

-

Kim, D., et al. (2002). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 12(23), 3261–3264. [Link]

-

Wang, X., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113164. [Link]

-

Allen, S. J., et al. (2007). Chemokine receptors and other GPCRs. Immunology Letters, 114(2), 73–83. [Link]

-

ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]Pd_C)

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Chemokine receptors and other GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thalesnano.com [thalesnano.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Benzyl (4-methylpiperidin-4-yl)carbamate in Kinase Inhibitor Synthesis: A Technical Guide

Introduction: The Piperidine Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine heterocycle stands out as a "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable utility in drug design.[1][2] The piperidine ring's three-dimensional structure and its capacity to be functionalized at multiple positions allow for the fine-tuning of a drug candidate's physicochemical properties. This includes modulating aqueous solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic profile and overall efficacy.[1] The strategic incorporation of a piperidine moiety can enhance a molecule's ability to traverse cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties, often leading to reduced toxicity.[1]

Within this important class of building blocks, Benzyl (4-methylpiperidin-4-yl)carbamate emerges as a particularly valuable synthon for the construction of complex therapeutic agents, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis and application of this versatile building block, offering detailed protocols and insights into its strategic deployment in the development of next-generation kinase inhibitors.

The Versatility of this compound: A Precursor to Innovation

This compound serves as a protected form of 4-amino-4-methylpiperidine, a key structural motif in a variety of bioactive compounds. The benzyl carbamate (Cbz or Z) protecting group offers a robust and reliable means of masking the primary amine functionality, allowing for selective reactions at other positions of a molecule. The Cbz group is stable under a range of reaction conditions and can be readily removed when desired, typically through catalytic hydrogenolysis.[3][4] This strategic protection and deprotection sequence is fundamental to the multi-step synthesis of complex drug molecules.

The 4-amino-4-methylpiperidine core itself is of significant interest. The presence of the methyl group at the 4-position can introduce favorable steric interactions within a target protein's binding pocket and can also influence the conformational preferences of the piperidine ring, potentially enhancing binding affinity and selectivity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a common and efficient synthetic route.

Part 1: Synthesis of the Precursor - 4-Amino-4-methylpiperidine

A common route to 4-amino-4-methylpiperidine involves the synthesis of an intermediate N-protected 4-piperidone, followed by the introduction of the methyl and amino groups. An efficient method for the synthesis of 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material, with the key steps being alkylation and a Curtius rearrangement.[5]

Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine [5]

-

Alkylation of Isonipecotate:

-

To a solution of N-Boc-isonipecotic acid in an appropriate aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA) to generate the enolate.

-

Slowly add methyl iodide to the reaction mixture to introduce the methyl group at the 4-position.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Curtius Rearrangement:

-

Convert the resulting carboxylic acid to an acyl azide. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent (e.g., toluene).

-

Heat the reaction mixture to induce the Curtius rearrangement, where the acyl azide rearranges to an isocyanate.

-

Add a suitable alcohol, such as tert-butanol, to trap the isocyanate as a Boc-protected amine.

-

Purify the resulting N,N'-di-Boc-4-methyl-4-aminopiperidine by column chromatography.

-

-

Selective Deprotection:

-

Selectively remove one of the Boc groups under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-Boc-4-methyl-4-aminopiperidine.

-

Part 2: Cbz-Protection of 4-Amino-4-methylpiperidine

With the 4-amino-4-methylpiperidine precursor in hand, the next step is the introduction of the benzyl carbamate protecting group.

Protocol 2: Synthesis of this compound [4][6]

-

Dissolution: Dissolve 4-amino-4-methylpiperidine (1.0 equivalent) in a suitable solvent mixture, such as dichloromethane and water.

-

Basification: Add a base, such as sodium carbonate (2.5 equivalents), to the aqueous layer and cool the mixture in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the biphasic mixture, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction should be maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization if chiral centers are present.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Kinase Inhibitor Synthesis: A Workflow Example

The utility of this compound as a building block is best illustrated through its application in the synthesis of a kinase inhibitor. The general workflow involves the deprotection of the Cbz group to reveal the primary amine, followed by coupling to a suitable heterocyclic core, a common feature of many kinase inhibitors.

Deprotection of the Cbz Group: Unveiling the Reactive Amine

The removal of the Cbz group is a critical step. Catalytic hydrogenation is the most common and efficient method.[4]

Protocol 3: Cbz-Deprotection via Catalytic Hydrogenation [4]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 4-amino-4-methylpiperidine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Coupling to a Kinase Inhibitor Scaffold

Once deprotected, the 4-amino-4-methylpiperidine can be coupled to a variety of heterocyclic cores common in kinase inhibitors, such as pyrimidines, purines, or pyrazolo[3,4-d]pyrimidines. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction.

Protocol 4: General Coupling Procedure (SNAr)

-

Reaction Setup: To a solution of the deprotected 4-amino-4-methylpiperidine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable heterocyclic electrophile (e.g., a 4-chloropyrimidine derivative, 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired kinase inhibitor precursor.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described above.

Caption: Synthetic route to this compound.

Caption: General workflow for kinase inhibitor synthesis.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a highly valuable and versatile building block in the synthesis of complex drug molecules, particularly kinase inhibitors. Its strategic use allows for the introduction of the desirable 4-amino-4-methylpiperidine scaffold while protecting the reactive amine functionality during intermediate synthetic steps. The straightforward and high-yielding protocols for its synthesis and subsequent deprotection make it an attractive choice for researchers in drug discovery and development. By leveraging the unique properties of the piperidine ring and the strategic placement of the methyl group, medicinal chemists can continue to design and synthesize novel kinase inhibitors with improved efficacy and pharmacokinetic profiles, ultimately contributing to the advancement of targeted therapies for a range of diseases.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Dureja, H., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 241, 114631.

- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.

- Jiang, J. K., et al. (2008). Examining the chirality, conformation, and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). Journal of Medicinal Chemistry, 51(24), 8012–8018.

- Ruggeri, S. G., et al. (2007).

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.

- Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3375-3378.

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105884781A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

Large-scale production of Benzyl (4-methylpiperidin-4-yl)carbamate

An Application Note for the Large-Scale Production of Benzyl (4-methylpiperidin-4-yl)carbamate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. The protocol details a robust and scalable process, emphasizing safety, efficiency, and product purity. The synthesis proceeds via the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate. This guide offers in-depth explanations of the reaction mechanism, step-by-step procedures for manufacturing, and critical safety considerations, tailored for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The benzyl carbamate moiety is a widely used protecting group for amines, known as the carboxybenzyl (Cbz or Z) group.[1] Its utility lies in its stability across a range of chemical conditions and its susceptibility to clean removal via methods like catalytic hydrogenolysis, which prevents damage to sensitive functional groups within a complex molecule.[2]

Scaling a chemical synthesis from the laboratory bench to industrial production presents significant challenges, including maintaining yield and purity, managing reaction exotherms, ensuring operator safety, and minimizing cost. The chosen synthetic route—the direct acylation of 4-amino-4-methylpiperidine with benzyl chloroformate—is selected for its proven reliability, high conversion rates, and scalability. This method is a cornerstone of amine protection chemistry and is well-documented in organic synthesis literature.[3][4][5]

The primary advantages of this approach for large-scale manufacturing are:

-

High Efficiency: The reaction typically proceeds to completion with high yields.

-

Accessible Materials: Both 4-amino-4-methylpiperidine and benzyl chloroformate are commercially available starting materials.

-

Controlled Conditions: The reaction parameters are well-understood, allowing for precise control over the process, which is critical for safety and reproducibility on a large scale.

Reaction Mechanism and Process Chemistry

The formation of this compound is a classic example of nucleophilic acyl substitution. The primary amine of 4-amino-4-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.

A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. This neutralization step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. For large-scale operations, an inorganic base like potassium carbonate in a biphasic system (e.g., dichloromethane and water) is often preferred for its low cost, ease of handling, and simple removal during workup.

Caption: High-level workflow for the synthesis of this compound.

Large-Scale Manufacturing Protocol

This protocol is designed for a target scale of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional and governmental safety regulations.

Equipment

-

20 L Glass-Lined or Stainless Steel Reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

-

10 L Addition Funnel.

-

Heating/Cooling Mantle or Circulator.

-

Filtration apparatus (e.g., Nutsche filter).

-

Vacuum oven.

-

Personal Protective Equipment (PPE): Safety glasses, face shield, chemically resistant gloves, lab coat.

Reagents and Materials

| Reagent/Material | Molecular Weight | Moles (approx.) | Equivalents | Quantity (approx.) | Grade |

| 4-Amino-4-methylpiperidine | 114.19 g/mol | 5.25 mol | 1.0 | 600 g | >98% |

| Benzyl Chloroformate | 170.59 g/mol | 5.52 mol | 1.05 | 941 g (784 mL) | >98% |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 10.5 mol | 2.0 | 1.45 kg | Anhydrous |

| Dichloromethane (DCM) | - | - | - | 8 L | Technical |

| Deionized Water | - | - | - | 8 L | - |

| Ethyl Acetate | - | - | - | As needed | Technical |

| Hexane | - | - | - | As needed | Technical |

| Anhydrous Magnesium Sulfate | - | - | - | ~200 g | Technical |

Step-by-Step Procedure

-

Reactor Setup and Inerting:

-

Ensure the reactor is clean, dry, and equipped with all necessary peripherals.

-

Purge the reactor with dry nitrogen to create an inert atmosphere.

-

-

Charging the Reactor:

-

Charge the reactor with 4-amino-4-methylpiperidine (600 g, 1.0 eq).

-

Add dichloromethane (4 L) and deionized water (4 L).

-

Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing of the biphasic system.

-

Add potassium carbonate (1.45 kg, 2.0 eq) to the mixture.

-

-

Cooling:

-